molecular formula C28H27N3O B2897988 1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-53-7

1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2897988
CAS No.: 901264-53-7
M. Wt: 421.544
InChI Key: SQJOWEKMAJBUDD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of fused heterocycles known for their diverse pharmacological activities. Its structure features:

  • A pyrazolo[4,3-c]quinoline core, integrating pyrazole and quinoline rings.
  • 8-ethoxy: An ethoxy group at position 8, which may influence solubility and metabolic stability.
  • 3-phenyl: A phenyl substituent at position 3, contributing to π-π stacking interactions.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O/c1-5-32-22-15-16-25-23(17-22)27-24(18-29-25)26(19-9-7-6-8-10-19)30-31(27)21-13-11-20(12-14-21)28(2,3)4/h6-18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJOWEKMAJBUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Variations in Pyrazolo[4,3-c]quinoline Derivatives

Key differences among analogs lie in substituent positions and functional groups:

Compound Name Substituents Molecular Weight Key Features Biological Activity Reference
1-(4-tert-Butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 4-tert-butylphenyl; 3: phenyl; 8: ethoxy ~403.48 High lipophilicity (tert-butyl), moderate solubility (ethoxy) Not explicitly reported, but inferred anti-inflammatory potential
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3: 4-fluorophenyl; 8: ethoxy 307.33 Enhanced electronic effects (fluorine) Unknown, but fluorine may improve bioavailability
1-(4-tert-Butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 4-tert-butylphenyl; 3: phenyl; 6,8: Cl 446.38 Chlorine atoms increase molecular weight/polarity Potential cytotoxicity (chlorine substituents)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3: NH2; 4: 4-hydroxyphenylamino ~331.35 Amino and hydroxyl groups enhance hydrogen bonding Anti-inflammatory (IC50 ~0.2 μM vs. LPS-induced NO)
ELND006 (gamma-secretase inhibitor) 4: cyclopropyl; 7,8: difluoro; 5: trifluoromethylphenylsulfonyl ~497.43 Sulfonyl and trifluoromethyl groups improve target affinity Selective amyloid-beta inhibition

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Amino groups (e.g., 3,4-diamino derivatives) enhance interactions with biological targets like kinases or inflammatory enzymes . Bulky groups (tert-butylphenyl) improve lipophilicity, favoring blood-brain barrier penetration but reducing solubility .

Anti-Inflammatory Activity: Analogs with 3-amino-4-anilino substituents (e.g., 2i) show submicromolar IC50 values against NO production, comparable to the control 1400W .

Gamma-Secretase Inhibition: ELND006 and ELND007 derivatives demonstrate that sulfonyl and trifluoromethyl groups are critical for selective amyloid-beta inhibition over Notch signaling . The target compound lacks these groups, likely limiting such activity.

Comparison with Pyrazolo[3,4-b]quinoline Isomers

Pyrazolo[3,4-b]quinolines (e.g., 4-(4-tert-butylphenyl)-6-fluoro derivatives) differ in ring fusion position, leading to distinct electronic and steric properties:

  • Pyrazolo[4,3-c]quinolines (target compound): N-1 and C-3 substituents occupy adjacent positions, favoring planar conformations for intercalation.
  • Pyrazolo[3,4-b]quinolines: Substituents at C-3 and C-4 create a bent structure, altering receptor binding .

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